Cas no 2137846-65-0 (2-(dimethylamino)-N-[3-(ethanesulfonyl)-2-hydroxypropyl]acetamide)

2-(Dimethylamino)-N-[3-(ethanesulfonyl)-2-hydroxypropyl]acetamide is a specialized organic compound featuring a unique combination of functional groups, including a dimethylamino moiety, an acetamide linkage, and an ethanesulfonyl-hydroxypropyl chain. This structure imparts potential utility in pharmaceutical and chemical synthesis applications, particularly as an intermediate in the development of bioactive molecules. The presence of both sulfonyl and hydroxyl groups enhances its reactivity and solubility, facilitating further derivatization. Its balanced polarity and stability under controlled conditions make it suitable for precise synthetic processes. The compound’s modular design allows for tailored modifications, supporting its use in research-focused contexts where functional group compatibility is critical.
2-(dimethylamino)-N-[3-(ethanesulfonyl)-2-hydroxypropyl]acetamide structure
2137846-65-0 structure
商品名:2-(dimethylamino)-N-[3-(ethanesulfonyl)-2-hydroxypropyl]acetamide
CAS番号:2137846-65-0
MF:C9H20N2O4S
メガワット:252.331101417542
CID:6006263
PubChem ID:165715883

2-(dimethylamino)-N-[3-(ethanesulfonyl)-2-hydroxypropyl]acetamide 化学的及び物理的性質

名前と識別子

    • 2137846-65-0
    • EN300-714740
    • 2-(dimethylamino)-N-[3-(ethanesulfonyl)-2-hydroxypropyl]acetamide
    • インチ: 1S/C9H20N2O4S/c1-4-16(14,15)7-8(12)5-10-9(13)6-11(2)3/h8,12H,4-7H2,1-3H3,(H,10,13)
    • InChIKey: MUURRULHADYPNY-UHFFFAOYSA-N
    • ほほえんだ: S(CC)(CC(CNC(CN(C)C)=O)O)(=O)=O

計算された属性

  • せいみつぶんしりょう: 252.11437830g/mol
  • どういたいしつりょう: 252.11437830g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 7
  • 複雑さ: 308
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -1.3
  • トポロジー分子極性表面積: 95.1Ų

2-(dimethylamino)-N-[3-(ethanesulfonyl)-2-hydroxypropyl]acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-714740-2.5g
2-(dimethylamino)-N-[3-(ethanesulfonyl)-2-hydroxypropyl]acetamide
2137846-65-0 95.0%
2.5g
$1819.0 2025-03-12
Enamine
EN300-714740-0.1g
2-(dimethylamino)-N-[3-(ethanesulfonyl)-2-hydroxypropyl]acetamide
2137846-65-0 95.0%
0.1g
$817.0 2025-03-12
Enamine
EN300-714740-0.05g
2-(dimethylamino)-N-[3-(ethanesulfonyl)-2-hydroxypropyl]acetamide
2137846-65-0 95.0%
0.05g
$780.0 2025-03-12
Enamine
EN300-714740-10.0g
2-(dimethylamino)-N-[3-(ethanesulfonyl)-2-hydroxypropyl]acetamide
2137846-65-0 95.0%
10.0g
$3992.0 2025-03-12
Enamine
EN300-714740-0.25g
2-(dimethylamino)-N-[3-(ethanesulfonyl)-2-hydroxypropyl]acetamide
2137846-65-0 95.0%
0.25g
$855.0 2025-03-12
Enamine
EN300-714740-1.0g
2-(dimethylamino)-N-[3-(ethanesulfonyl)-2-hydroxypropyl]acetamide
2137846-65-0 95.0%
1.0g
$928.0 2025-03-12
Enamine
EN300-714740-0.5g
2-(dimethylamino)-N-[3-(ethanesulfonyl)-2-hydroxypropyl]acetamide
2137846-65-0 95.0%
0.5g
$891.0 2025-03-12
Enamine
EN300-714740-5.0g
2-(dimethylamino)-N-[3-(ethanesulfonyl)-2-hydroxypropyl]acetamide
2137846-65-0 95.0%
5.0g
$2692.0 2025-03-12

2-(dimethylamino)-N-[3-(ethanesulfonyl)-2-hydroxypropyl]acetamide 関連文献

2-(dimethylamino)-N-[3-(ethanesulfonyl)-2-hydroxypropyl]acetamideに関する追加情報

Compound 2137846-65-0: A Comprehensive Overview

The compound with CAS number 2137846-65-0, known as 2-(dimethylamino)-N-[3-(ethanesulfonyl)-2-hydroxypropyl]acetamide, is a highly specialized organic molecule that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is notable for its unique structural features, which include a dimethylamino group and a hydroxypropyl chain substituted with an ethanesulfonyl group. These functional groups contribute to its versatile chemical properties, making it a valuable component in various research and industrial applications.

Recent studies have highlighted the potential of this compound in drug delivery systems, particularly due to its ability to enhance the solubility and bioavailability of poorly soluble drugs. The dimethylamino group acts as a hydrophilic moiety, facilitating interactions with aqueous environments, while the ethanesulfonyl group introduces additional hydrophilicity and stability to the molecule. This dual functionality makes it an ideal candidate for designing amphiphilic molecules that can serve as carriers for hydrophobic therapeutic agents.

In addition to its pharmaceutical applications, 2-(dimethylamino)-N-[3-(ethanesulfonyl)-2-hydroxypropyl]acetamide has shown promise in the development of advanced materials. Researchers have explored its use in creating stimuli-responsive polymers, where the compound's ability to undergo reversible structural changes in response to external stimuli such as temperature or pH has been leveraged. These materials hold potential in areas ranging from smart drug delivery systems to adaptive coatings for industrial applications.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the dimethylamino acetamide precursor. Subsequent steps involve the introduction of the ethanesulfonyl group and the hydroxypropyl chain through carefully controlled nucleophilic substitutions or coupling reactions. The optimization of these reaction conditions has been a focus of recent research efforts, with studies aiming to improve yield, purity, and scalability.

From a structural standpoint, the molecule's hydroxypropyl chain introduces flexibility and hydrogen bonding capabilities, which are crucial for its interactions within biological systems. The presence of both sulfonic acid ester and amide functionalities further enhances its compatibility with diverse chemical environments, making it suitable for applications in both aqueous and organic media.

Recent advancements in computational chemistry have also provided deeper insights into the molecular dynamics of this compound. Molecular docking studies have revealed its potential as a ligand for various protein targets, suggesting its role in inhibiting or modulating enzyme activity. These findings underscore its potential as a lead compound in drug discovery programs targeting conditions such as inflammation, cancer, or neurodegenerative diseases.

In terms of safety and handling, this compound is classified as non-hazardous under normal conditions; however, standard laboratory precautions should be observed during synthesis and handling to ensure optimal results and minimize environmental impact.

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